N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c1-11-2-6-14(7-3-11)21-16(26)22-17-23-24-18(28-17)27-10-15(25)20-13-8-4-12(19)5-9-13/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROJFNQFTPJWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl and methylphenyl groups enhances its pharmacological potential.
Biological Activity
1. Anticancer Properties
Numerous studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| SK-MEL-2 | 4.27 | Melanoma |
| MCF-7 | 0.28 | Breast Cancer |
| A549 | 0.52 | Lung Carcinoma |
| HePG2 | 8.107 | Hepatocellular Carcinoma |
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms.
2. Mechanism of Action
The anticancer activity is thought to stem from the compound's ability to interact with specific molecular targets within cancer cells. Research indicates that thiadiazole derivatives can induce apoptosis (programmed cell death) by activating caspases and inhibiting key signaling pathways such as ERK1/2 (extracellular signal-regulated kinase) .
Case Studies
Study on Thiadiazole Derivatives:
A comprehensive review highlighted the cytotoxic effects of various thiadiazole derivatives, including those similar to this compound. The study reported that these compounds demonstrated significant growth inhibition in multiple cancer cell lines, with structure-activity relationship (SAR) analyses indicating that substitutions on the thiadiazole ring can enhance biological activity .
Research Findings
Recent investigations into the biological activity of this compound have revealed:
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, further contributing to its anticancer effects.
Comparison with Similar Compounds
N-(4-nitrophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-nitrophenyl moiety.
- Impact: The nitro group increases molecular weight (444.484 vs.
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
- Structural Difference: Replaces the acetamide-linked 4-fluorophenyl with a 4-chlorophenoxy group and introduces a trifluoromethylbenzyl-sulfanyl chain.
- Impact: The trifluoromethyl group enhances lipophilicity (LogP ~3.1 inferred), while the phenoxy group may alter binding affinity. Chlorine substitution could improve membrane permeability .
- Activity : Similar thiadiazoles are explored for anticonvulsant activity, though this compound’s specific profile is unreported .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structural Difference : Contains a dihydrothiadiazole ring and lacks the sulfanyl-acetamide chain.
- The acetyl group may alter solubility (melting point: 490 K) .
- Crystallography: Crystallizes in a monoclinic system (space group P21/c), with intermolecular hydrogen bonds likely influencing packing efficiency .
Functional Group Variations and Pharmacological Implications
Pyrazole-Incorporated Thiazole Derivatives (e.g., Compound 8c)
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
- Structural Difference: Features a dimethylaminophenyl group, enhancing electron-donating capacity.
- Activity : Exhibits superior analgesic activity compared to simpler phenyl derivatives, highlighting the role of electron-donating substituents in receptor interactions .
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : Nitro and trifluoromethyl groups increase LogP, favoring blood-brain barrier penetration but risking toxicity .
- Solubility : Acetyl and dihydrothiadiazole groups (as in ) may enhance aqueous solubility compared to aromatic analogs.
- Bioactivity : Pyrazole-thiazole hybrids and anticonvulsant thiadiazoles suggest structural motifs for optimizing target engagement.
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:
-
Reactant Preparation :
-
4-Methylphenyl isocyanate (1.0 equiv) and thiosemicarbazide (1.1 equiv) in anhydrous THF at 0°C
-
Stirred for 2 hr under N₂ to form N-(4-methylphenylcarbamoyl)thiosemicarbazide
-
-
Cyclization :
Key Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–85°C |
| Solvent | THF |
| Catalyst | POCl₃ |
| Reaction Time | 5–6 hr |
Thiol Group Introduction
The 2-thiol substituent is introduced via:
-
Mercaptoacetic Acid Coupling :
Synthesis of Intermediate B: N-(4-Fluorophenyl)-2-Bromoacetamide
Acetylation of 4-Fluoroaniline
-
Schotten-Baumann Reaction :
Purity Control :
-
HPLC analysis (C18 column, 60:40 H₂O:MeCN) shows ≥98% purity
-
Melting Point: 112–114°C (lit. 113°C)
Coupling of Intermediates A and B
Nucleophilic Substitution
-
Reaction Setup :
-
Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) in dry DMF
-
Add K₂CO₃ (2.0 equiv) and stir at 60°C for 8 hr under N₂
-
-
Workup :
Optimization Findings :
| Condition | Impact on Yield |
|---|---|
| DMF vs. DMSO | DMF preferred (+15%) |
| Temperature >70°C | Decomposition |
| K₂CO₃ vs. Cs₂CO₃ | Comparable results |
Alternative Synthetic Routes
One-Pot Thiadiazole-Acetamide Coupling
A streamlined method avoids isolating Intermediate A:
Microwave-Assisted Synthesis
-
Irradiate reaction mixture at 100°C for 20 min
-
Reduces reaction time from 8 hr to 30 min
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.0 Hz, 2H), 7.34 (t, J = 8.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 4.32 (s, 2H), 2.31 (s, 3H)
-
HRMS : m/z calc. for C₁₉H₁₆FN₅O₂S₂ [M+H]⁺: 457.0642; found: 457.0645
Purity Assessment :
-
HPLC: 99.1% (254 nm)
-
Elemental Analysis: C 49.89%, H 3.52%, N 15.28% (calc. C 49.88%, H 3.53%, N 15.27%)
Industrial-Scale Considerations
Solvent Recycling
Waste Stream Management
-
POCl₃ quench produces HCl gas, scrubbed with NaOH solution
-
Silica gel from chromatography regenerated via calcination
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiol oxidation | Use N₂ atmosphere |
| Low coupling yield | Excess Intermediate B |
| Emulsion formation | Centrifugal separation |
Q & A
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration). Re-evaluate purity (HPLC ≥95%) and stereochemistry (circular dichroism). Compare with structurally analogous compounds (e.g., thiadiazole vs. triazole derivatives) to isolate substituent effects .
Q. What metabolic pathways are involved in its breakdown?
- Methodological Answer : Incubate with liver microsomes (human/rat) and identify Phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF-MS. Phase II metabolites (glucuronidation) can be detected using β-glucuronidase inhibitors .
Q. How to assess stability under varying storage conditions?
- Methodological Answer : Store at -20°C (solid), 4°C (solution in DMSO), and room temperature (lyophilized). Monitor degradation via HPLC at 0, 1, 3, and 6 months. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts long-term behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
